molecular formula C15H21NO3 B2564691 Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate CAS No. 508234-07-9

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Cat. No.: B2564691
CAS No.: 508234-07-9
M. Wt: 263.337
InChI Key: LYPVQNSTCDOHDP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is an organic compound with the molecular formula C15H21NO3 It features a benzoate ester linked to a piperidine ring, which is further substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate typically involves a multi-step process:

    Formation of 4-(hydroxymethyl)piperidine: This intermediate can be synthesized by the reduction of 4-piperidone using sodium borohydride in methanol.

    Esterification: The intermediate 4-(hydroxymethyl)piperidine is then reacted with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate in acetonitrile to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: 4-(4-(carboxymethyl)piperidin-1-yl)benzoic acid.

    Reduction: 4-(4-(hydroxymethyl)piperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

This compound can be used in the development of biologically active molecules. The piperidine ring is a common motif in many pharmaceuticals, and the hydroxymethyl group can be further functionalized to enhance biological activity.

Medicine

This compound has potential applications in drug design and development. Its structure allows for the exploration of new therapeutic agents, particularly in the treatment of neurological disorders where piperidine derivatives are often effective.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it useful in creating materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, while the benzoate ester can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.

    4-(Hydroxymethyl)piperidine-1-carbodithioic acid: Contains a carbodithioic acid group instead of a benzoate ester.

    1-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-piperidinemethanol: Features a sulfonyl group and a chlorophenyl substituent.

Uniqueness

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is unique due to its combination of a benzoate ester and a hydroxymethyl-substituted piperidine ring. This combination provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications in chemistry and biology.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-3-5-14(6-4-13)16-9-7-12(11-17)8-10-16/h3-6,12,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPVQNSTCDOHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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